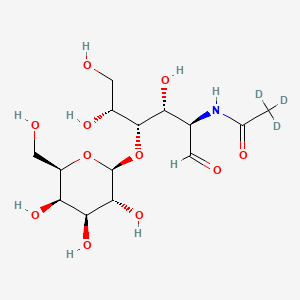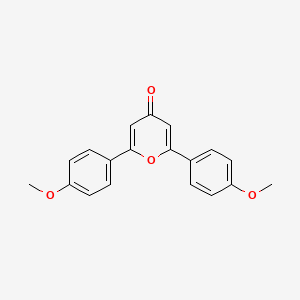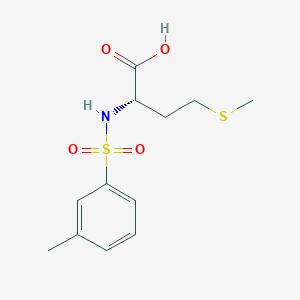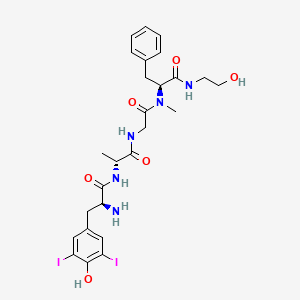
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is a synthetic peptide analog of enkephalins, which are endogenous opioid peptides. This compound is designed to mimic the natural enkephalins but with enhanced stability and potency. It is primarily used in scientific research to study opioid receptors and their physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving deprotection and coupling reactions. The specific conditions, such as the choice of protecting groups and coupling reagents, can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.
Substitution: Halogen substitution reactions can modify the iodine atoms on the tyrosine residue, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogen exchange reactions using sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms.
Scientific Research Applications
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of opioid receptors in various physiological processes, including pain modulation and immune response.
Medicine: Explores potential therapeutic applications for pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of cells. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, such as analgesia (pain relief) and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, each of which mediates different effects.
Comparison with Similar Compounds
Similar Compounds
(D-Ala2,D-Leu5)-Enkephalin: Another synthetic analog with similar properties but different amino acid substitutions.
(Met5)-Enkephalin: A naturally occurring enkephalin with a methionine residue at the fifth position.
(Leu5)-Enkephalin: Another natural enkephalin with a leucine residue at the fifth position.
Uniqueness
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is unique due to the presence of iodine atoms on the tyrosine residue, which enhances its stability and binding affinity to opioid receptors. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides.
Properties
Molecular Formula |
C26H33I2N5O6 |
|---|---|
Molecular Weight |
765.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)/t15-,20+,21+/m1/s1 |
InChI Key |
HVAFERGAOGMJBF-NQERJWCQSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


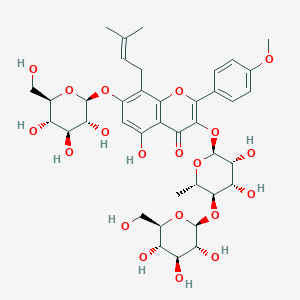
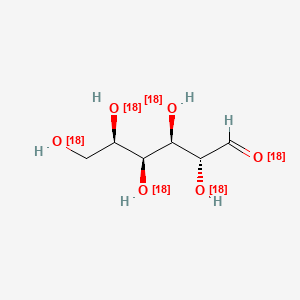
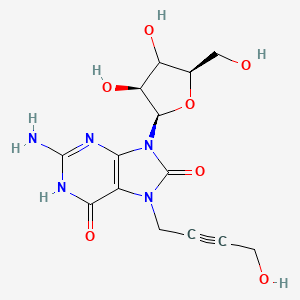
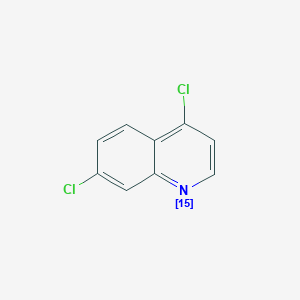
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

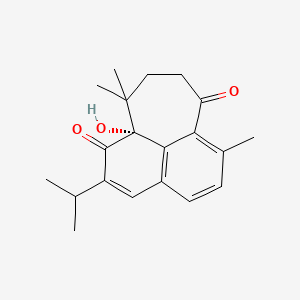

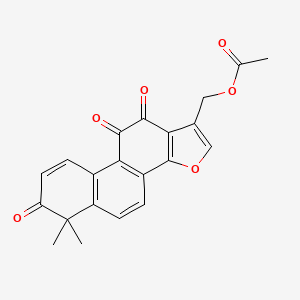
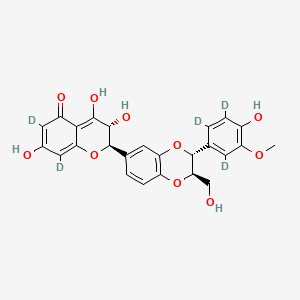
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
